3-Phenylpropyl 5-oxoprolinate is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is derived from proline, a non-essential amino acid, and features a phenylpropyl group attached to a 5-oxoprolinate moiety. This combination of structural elements suggests interesting biological activity, which has attracted attention in various fields of research.
The compound can be synthesized through various chemical reactions, often involving the modification of proline derivatives. Proline itself is a naturally occurring amino acid, which can be sourced from protein-rich foods or produced synthetically. The specific synthesis of 3-Phenylpropyl 5-oxoprolinate may not be widely documented in primary literature, indicating a potential area for further exploration in synthetic organic chemistry.
3-Phenylpropyl 5-oxoprolinate is classified as an amino acid derivative and can be categorized under the broader class of oxo acids due to the presence of the oxo functional group (C=O) in its structure. Its classification also places it within the realm of potential pharmaceutical compounds due to its bioactive properties.
The synthesis of 3-Phenylpropyl 5-oxoprolinate typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, using dimethyl sulfoxide as a solvent can enhance solubility and reaction rates.
3-Phenylpropyl 5-oxoprolinate has a molecular formula of . The structure consists of:
The average molecular weight is approximately 221.25 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in the proline derivative.
3-Phenylpropyl 5-oxoprolinate can participate in various chemical reactions:
The choice of reagents and conditions for these reactions significantly influences the outcome and efficiency of the transformations.
Potential interactions may include:
3-Phenylpropyl 5-oxoprolinate is expected to be a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its polar functional groups.
Key chemical properties include:
3-Phenylpropyl 5-oxoprolinate has potential applications in:
5-Oxoprolinase (OPLAH; EC 3.5.2.9) is a pivotal enzyme in the γ-glutamyl cycle, responsible for metabolizing 5-oxoproline (pyroglutamic acid) – an intermediate formed during glutathione (GSH) synthesis and degradation. OPLAH catalyzes the ATP-dependent hydrolysis of 5-oxoproline to L-glutamate, completing the cycle and enabling glutathione regeneration [2] [10]. In eukaryotic systems, this enzyme is encoded by the OPLAH gene located on chromosome 8q24.3 in humans and chromosome 15 in mice. The reaction is energetically unfavorable, requiring ATP hydrolysis to drive the endergonic ring-opening of the 5-oxoproline lactam structure [7] [10].
Genetic defects in OPLAH lead to 5-oxoprolinuria, characterized by massive urinary excretion of 5-oxoproline. However, unlike glutathione synthetase deficiency, OPLAH deficiency often presents as a benign biochemical condition without consistent clinical pathology, suggesting compensatory metabolic pathways for glutamate production (e.g., transamination of α-ketoglutarate) [2] [4]. Heterozygous missense mutations (e.g., p.S323R and p.V1089I) may impair the homodimeric enzyme's function, but residual activity appears sufficient to prevent severe metabolic dysfunction [2].
Table 1: Key Enzymes in the Gamma-Glutamyl Cycle
Enzyme | Reaction Catalyzed | Genetic Defect & Consequences |
---|---|---|
γ-Glutamylcysteine Synthetase | Synthesizes γ-glutamylcysteine | Hemolytic anemia, neuropathy |
Glutathione Synthetase (GSS) | Forms glutathione from γ-glutamylcysteine + glycine | Metabolic acidosis, 5-oxoprolinuria, hemolysis |
5-Oxoprolinase (OPLAH) | Hydrolyzes 5-oxoproline to glutamate | Benign 5-oxoprolinuria (no consistent pathology) |
5-Oxoproline derivatives, including 3-Phenylpropyl 5-oxoprolinate, arise through enzymatic and non-enzymatic modifications of the 5-oxoproline core. In eukaryotes, 5-oxoproline forms spontaneously from glutamine, glutamate, and γ-glutamyl phosphate at physiologically significant rates (e.g., glutamine cyclizes at ~10% per day) [3]. It also emerges enzymatically via γ-glutamylcyclotransferase activity during glutathione breakdown. Esterification with alcohols like 3-phenylpropanol likely occurs through non-specific acyltransferases, yielding conjugates such as 3-Phenylpropyl 5-oxoprolinate (CAS: 60555-56-8) [1].
Prokaryotes utilize fundamentally distinct pathways. Most bacteria lack the γ-glutamyl cycle but possess the pxpABC gene cluster (prokaryotic 5-oxoprolinase A, B, C) encoding a novel OPase system. This complex enables Bacillus subtilis and other bacteria to hydrolyze 5-oxoproline and its derivatives, serving as nitrogen sources. When pxpA, pxpB, or pxpC is inactivated, B. subtilis accumulates 5-oxoproline intracellularly and in the medium, confirming their role in lactam metabolism [3]. The pxpABC genes are inversely distributed relative to eukaryotic-type OPase genes, suggesting functional redundancy across domains [3].
The PxpABC complex exhibits broad substrate specificity for 5-membered lactams, including 5-oxoproline derivatives like 3-Phenylpropyl 5-oxoprolinate. This tripartite enzyme consists of:
Genetic studies demonstrate that pxpA, pxpB, or pxpC knockouts in B. subtilis abolish growth on 5-oxoproline as a nitrogen source and cause cellular accumulation of 5-oxoproline. The complex likely hydrolyzes the ester bond in 3-Phenylpropyl 5-oxoprolinate, releasing 5-oxoproline and 3-phenylpropanol, followed by lactam ring opening. This system shows cooperativity: PxpA must bind phosphorylated 5-oxoproline before associating with PxpB/PxpC to form an active A₂B₂ complex [3] [9]. The genomic clustering of pxpABC with pyroglutamyl peptidase (pcp) genes – which generate free 5-oxoproline from polypeptides – further supports its role in lactam processing [3].
Table 2: Comparison of 5-Oxoproline-Metabolizing Systems
Feature | Eukaryotic OPLAH | Prokaryotic PxpABC Complex |
---|---|---|
Subunit Structure | Homodimer | Heterotrimeric (A, B, C subunits) |
ATP Dependence | ATP-dependent (couples hydrolysis to ring opening) | ATP-dependent |
Genetic Basis | Single OPLAH gene | pxpA, pxpB, pxpC gene cluster |
Derivative Metabolism | Likely low activity on esters (e.g., 3-Phenylpropyl 5-oxoprolinate) | Broad specificity for lactams/esters |
Physiological Role | Glutathione cycle completion | Nitrogen scavenging; metabolite damage repair |
The enzymatic hydrolysis of 5-oxoproline derivatives requires overcoming significant thermodynamic barriers. The equilibrium constant for non-enzymatic 5-oxoproline hydrolysis favors lactam formation (Keq = [glutamate]/[5-oxoproline] = 0.035). Both eukaryotic OPLAH and prokaryotic PxpABC use ATP hydrolysis to drive ring opening [3] [7] [9].
Mechanistic studies on Pseudomonas putida 5-oxoprolinase reveal a two-component system:
¹⁸O-labeling experiments in H₂¹⁸O demonstrate that:
¹³C-NMR studies using 5-[¹⁸O]oxo-L-[5-¹³C]proline confirm a tetrahedral phosphorylated intermediate. The mechanism involves:
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